molecular formula C23H29N3O5 B2567056 N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 899747-59-2

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2567056
CAS No.: 899747-59-2
M. Wt: 427.501
InChI Key: HPGUYGUJRNOXHS-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a morpholino group, and a p-tolyl group linked through an oxalamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the morpholino and p-tolyl groups.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step usually requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

    Final Coupling: The final step involves coupling the intermediate with the morpholino and p-tolyl groups under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may be used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can be compared with other similar compounds, such as:

    N1-(2,4-dimethoxyphenyl)-N2-(2-piperidino-2-(p-tolyl)ethyl)oxalamide: Similar structure but with a piperidino group instead of a morpholino group.

    N1-(2,4-dimethoxyphenyl)-N2-(2-pyrrolidino-2-(p-tolyl)ethyl)oxalamide: Contains a pyrrolidino group, offering different biological activities and properties.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-16-4-6-17(7-5-16)20(26-10-12-31-13-11-26)15-24-22(27)23(28)25-19-9-8-18(29-2)14-21(19)30-3/h4-9,14,20H,10-13,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGUYGUJRNOXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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